molecular formula C7H6ClFO B1362048 2-Chloro-5-fluoroanisole CAS No. 450-89-5

2-Chloro-5-fluoroanisole

Cat. No. B1362048
CAS RN: 450-89-5
M. Wt: 160.57 g/mol
InChI Key: ULVPJKKERHMKLS-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO and a molecular weight of 160.57 . It is a liquid at 20°C .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-5-fluoroanisole is 1-chloro-4-fluoro-2-methoxybenzene . The InChI code is 1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoroanisole is a clear liquid that is colorless to almost colorless . It has a boiling point of 195°C, a flash point of 57°C, a specific gravity of 1.30 at 20°C, and a refractive index of 1.52 .

Scientific Research Applications

Molecular Structure and Conformation Studies

The molecular structure and conformational properties of compounds closely related to 2-Chloro-5-fluoroanisole, such as 2-fluoroanisole, have been explored using methods like gas electron diffraction and quantum chemical methods. These studies provide insights into the geometrical parameters and conformational compositions of these molecules, which are essential for understanding their chemical behavior and potential applications (Novikov, Vilkov, & Oberhammer, 2003).

Spectroscopy and Isotopic Studies

Research on compounds similar to 2-Chloro-5-fluoroanisole, such as 3-chloro-4-fluoroanisole, includes mass-analyzed resonant two-photon ionization spectroscopy. These studies provide detailed information on the effects of conformation and isotopic substitution on the properties of these molecules. Such information is crucial in fields like analytical chemistry, where precise identification and quantification of substances are required (Yu et al., 2011).

Chemical Reactions and Synthesis

Research has explored the reactions of compounds similar to 2-Chloro-5-fluoroanisole, such as fluoroanisoles, under various conditions. For example, studies on the metalation of fluoroanisoles reveal how these compounds react under different conditions, providing valuable information for synthetic chemistry applications (Katsoulos, Takagishi, & Schlosser, 1991).

Conformational Analysis

Conformational analysis of related fluoroanisoles, like 2-fluoroanisole and 3-fluoroanisole, using techniques like rotational spectroscopy, has been carried out. This analysis helps in understanding the spatial arrangement of atoms in these molecules, which is significant for predicting their reactivity and interactions with other molecules (Bergmann & van Wijngaarden, 2020).

Application in Material Science

Studies on the purification of mixtures of fluoroarenes using metal-organic frameworks demonstrate the application of these compounds in material science. This research provides insights into new methods for purifying critical chemical building blocks, which is essential for industries like pharmaceuticals and agrochemicals (Zick et al., 2021).

Safety And Hazards

2-Chloro-5-fluoroanisole is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

1-chloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVPJKKERHMKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369145
Record name 2-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoroanisole

CAS RN

450-89-5
Record name 1-Chloro-4-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BN Reddy, PVG Reddy, PS Reddy… - Synthetic …, 2015 - Taylor & Francis
… All other chemicals such as diphenyl phosphoryl azide (DPPA), 2-chloro-5-fluoroanisole N-chlorosuccinamde (NCS), 4-fluoro-2,3-dihydroinden-1-one, p-tolylsulfonylmethyl isocyanide (…
Number of citations: 5 www.tandfonline.com
AS Guram, X Wang, EE Bunel, MM Faul… - The Journal of …, 2007 - ACS Publications
… For the reaction of 2-chloro-5-fluoroanisole with p-tolylboronic acid (entries 1−3), catalyst E showed better conversion than catalysts D and C, which is consistent with the catalyst activity …
Number of citations: 178 pubs.acs.org
VA Pistritto - 2023 - cdr.lib.unc.edu
Aromatic compounds are pervasive in a variety of fields ranging from novel pharmaceuticals and crop protection agents, to polymers and material science. As such, there is a continual …
Number of citations: 0 cdr.lib.unc.edu
Y Feng, LA Burns, LC Lee, CD Sherrill, CW Jones… - Inorganica Chimica …, 2015 - Elsevier
… Subsequently, 0.371 mL (3 mmol) 2-chloro-5-fluoroanisole was added via syringe. The reaction was then heated at 60 C for 50 h, after which, the reaction mixture was cooled to room …
Number of citations: 12 www.sciencedirect.com
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca

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